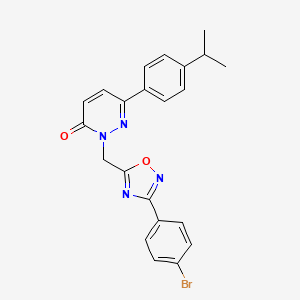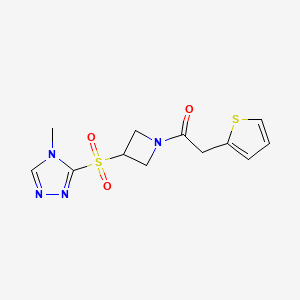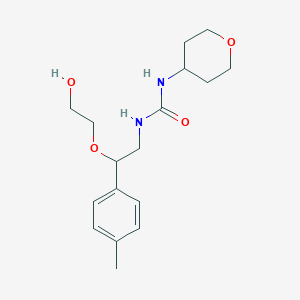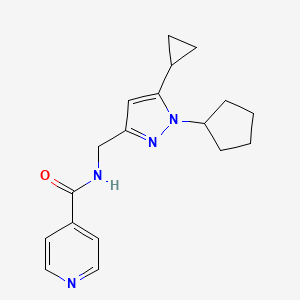
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-isopropylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H19BrN4O2 and its molecular weight is 451.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Applications in Scientific Research
Heterocyclic Synthesis and Biological Importance : Studies have demonstrated the synthesis of diverse heterocyclic compounds, including pyridazinones, 1,3,4-oxadiazoles, and triazoles, highlighting their significance in medicinal chemistry due to their antimicrobial activities. Such compounds are prepared through various synthetic routes, indicating the potential of the compound to serve as a precursor or intermediate in the synthesis of biologically active molecules (Abou-Elmagd et al., 2015).
Antimicrobial Activity : The structural elements present in the compound, such as the 1,2,4-oxadiazole ring, are known to be involved in compounds with significant antimicrobial properties. Research on related structures shows that these moieties can be tailored to enhance their efficacy against a range of microbial species, suggesting potential applications in developing new antimicrobial agents (El‐Sayed et al., 2008).
Antioxidant Properties : Compounds containing 1,3,4-oxadiazole rings have been evaluated for their antioxidant activity, indicating that structural modification in these frameworks can yield potent antioxidant agents. This suggests that the compound of interest, with its complex heterocyclic structure, could also be explored for its potential antioxidant activities, contributing to research in oxidative stress-related diseases (Maheshwari et al., 2011).
Anticancer and Antiangiogenic Potential : The presence of heterocyclic rings in compounds has been associated with anticancer and antiangiogenic activities. Although direct evidence on the specific compound is lacking, related research on pyridazinones suggests that modifications incorporating heterocyclic moieties can lead to the development of novel anticancer agents, highlighting a possible research direction for the compound (Kamble et al., 2015).
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(28)27(25-19)13-20-24-22(26-29-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUATUHJBRCBXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2614980.png)




![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)
![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![3-(3-Bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)


